5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide
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Overview
Description
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide is an organic compound characterized by the presence of a cyclohexylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-dimethylbenzamide, is prepared through the acylation of 2-dimethylaniline with an appropriate acyl chloride under basic conditions.
Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group is introduced via a sulfonamide formation reaction. This involves the reaction of cyclohexylamine with a sulfonyl chloride derivative of the benzamide core under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(cyclohexylsulfamoyl)-N-methylbenzamide
- 5-(cyclohexylsulfamoyl)-N-ethylbenzamide
- 5-(cyclohexylsulfamoyl)-N-propylbenzamide
Uniqueness
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide is unique due to the presence of both the cyclohexylsulfamoyl group and the dimethyl substitution on the benzamide core. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-N,2-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-8-9-13(10-14(11)15(18)16-2)21(19,20)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQZMXDGNYQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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